2-[6-[4-(dimethylamino)-6-methylpyrimidin-2-yl]sulfanylhexylsulfanyl]-N,N,6-trimethylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-[4-(dimethylamino)-6-methylpyrimidin-2-yl]sulfanylhexylsulfanyl]-N,N,6-trimethylpyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes multiple pyrimidine rings, sulfur atoms, and dimethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-[4-(dimethylamino)-6-methylpyrimidin-2-yl]sulfanylhexylsulfanyl]-N,N,6-trimethylpyrimidin-4-amine involves several steps:
Formation of the Pyrimidine Ring: The initial step involves the formation of the pyrimidine ring through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction using dimethylamine and a suitable leaving group.
Attachment of the Sulfanylhexyl Chain: The sulfanylhexyl chain is attached through a thiol-ene reaction, where a thiol group reacts with an alkene in the presence of a radical initiator.
Final Assembly: The final step involves the coupling of the intermediate products to form the complete compound. This is typically achieved through a series of nucleophilic substitution and condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the pyrimidine rings, resulting in the formation of dihydropyrimidine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the pyrimidine rings and the dimethylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly employed in substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydropyrimidine derivatives.
Substitution Products: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful in the study of cellular processes and molecular interactions.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of 2-[6-[4-(dimethylamino)-6-methylpyrimidin-2-yl]sulfanylhexylsulfanyl]-N,N,6-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-[6-[4-(dimethylamino)-6-methylpyrimidin-2-yl]sulfanylhexylsulfanyl]-N,N,6-trimethylpyrimidin-4-amine
- **this compound
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and biological properties that distinguish it from other similar compounds. For example, the presence of multiple pyrimidine rings and sulfur atoms may enhance its reactivity and binding affinity to certain molecular targets.
Properties
CAS No. |
500723-33-1 |
---|---|
Molecular Formula |
C20H32N6S2 |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
2-[6-[4-(dimethylamino)-6-methylpyrimidin-2-yl]sulfanylhexylsulfanyl]-N,N,6-trimethylpyrimidin-4-amine |
InChI |
InChI=1S/C20H32N6S2/c1-15-13-17(25(3)4)23-19(21-15)27-11-9-7-8-10-12-28-20-22-16(2)14-18(24-20)26(5)6/h13-14H,7-12H2,1-6H3 |
InChI Key |
ZHFDGCAGCSPIIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCCCCCSC2=NC(=CC(=N2)N(C)C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.